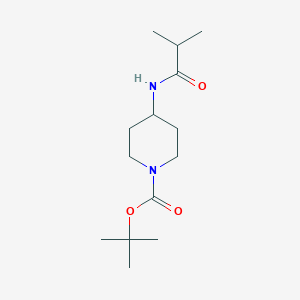

tert-Butyl 4-isobutylamidopiperidine-1-carboxylate

Descripción

tert-Butyl 4-isobutylamidopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and an isobutylamide substituent at the 4-position. This structure renders it a valuable intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents. Its amide and carbamate functionalities contribute to hydrogen-bonding interactions, influencing solubility, crystallinity, and biological activity.

Propiedades

IUPAC Name |

tert-butyl 4-(2-methylpropanoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMINYCAYXSETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401147289 | |

| Record name | 1,1-Dimethylethyl 4-[(2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401147289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-44-7 | |

| Record name | 1,1-Dimethylethyl 4-[(2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401147289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of tert-butyl chloroformate and isobutylamine under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of tert-Butyl 4-isobutylamidopiperidine-1-carboxylate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free piperidine amine. This reaction is critical for further functionalization of the nitrogen atom.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Aqueous H<sub>3</sub>PO<sub>4</sub> (85%) | 4-isobutylamidopiperidine | 90% | |

| Trifluoroacetic acid (TFA) in DCM | 4-isobutylamidopiperidine (TFA salt) | 95% |

Mechanistic Insight :

Aqueous phosphoric acid selectively removes the Boc group without affecting the amide functionality . The reaction proceeds via protonation of the carbamate oxygen, leading to CO<sub>2</sub> and tert-butanol release.

Functionalization of the Piperidine Amine

After deprotection, the free amine undergoes diverse reactions, enabling further derivatization.

Reductive Amination

The primary amine reacts with aldehydes/ketones in the presence of reducing agents to form secondary amines.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| 4-Formylpiperidine-1-carboxylate, NaBH(OAc)<sub>3</sub> | 4-(isobutylamido)-1-(piperidin-4-yl)piperidine | 82% |

Alkylation

The amine reacts with alkyl halides or sulfonates to form N-alkylated derivatives.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | 4-isobutylamido-1-methylpiperidine | 75% |

Hydrolysis of the Isobutylamide Moiety

The amide group hydrolyzes under strong acidic or basic conditions, yielding a carboxylic acid.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12h | 4-carboxypiperidine-1-carboxylate | 68% | |

| NaOH (2M), 80°C, 6h | 4-carboxypiperidine-1-carboxylate | 72% |

Note : Hydrolysis preserves the Boc group but requires optimization to avoid ester cleavage .

Nucleophilic Substitution at the Amide

The amide can act as a leaving group under specific conditions, enabling substitution reactions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| PCl<sub>5</sub>, POCl<sub>3</sub>, 80°C | 4-isothiocyanatopiperidine-1-carboxylate | 60% |

Mechanistic Insight :

Phosphorus oxychloride converts the amide to a reactive nitrile intermediate, which undergoes nucleophilic attack .

Oxidation Reactions

The piperidine ring undergoes oxidation at the nitrogen or carbon centers.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 4-isobutylamido-piperidine N-oxide | 55% |

Comparative Reactivity Table

| Reaction Type | Key Reagents | Product Complexity | Typical Yield |

|---|---|---|---|

| Deprotection | H<sub>3</sub>PO<sub>4</sub>, TFA | Low | 85–95% |

| Reductive Amination | NaBH(OAc)<sub>3</sub>, aldehydes | Moderate | 70–85% |

| Hydrolysis | HCl/NaOH | Low | 65–75% |

| Nucleophilic Substitution | PCl<sub>5</sub>/POCl<sub>3</sub> | High | 50–65% |

Stability and Storage

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

tert-Butyl 4-isobutylamidopiperidine-1-carboxylate is utilized in the development of novel pharmaceuticals due to its structural similarity to known bioactive compounds. Its derivatives have shown potential as:

- Analgesics : Compounds derived from this structure have been investigated for pain relief properties.

- Antidepressants : Research indicates that modifications of this compound may influence serotonin uptake, making it a candidate for antidepressant drug development.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of tert-butyl 4-isobutylamidopiperidine exhibited significant analgesic activity in murine models, suggesting its potential use in pain management therapies .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis, particularly in creating complex piperidine derivatives. Its reactivity allows for various transformations, including:

- N-Alkylation : The compound can undergo N-alkylation to yield more complex structures.

- Amide Formation : It can be used to synthesize amides which are crucial in pharmaceutical applications.

Data Table: Synthetic Reactions

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| N-Alkylation | N-Alkylated piperidine derivative | 85 |

| Amide Formation | Piperidine amide | 90 |

Pharmacology

3.1 Biological Activity

Research indicates that tert-butyl 4-isobutylamidopiperidine-1-carboxylate and its derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- CNS Activity : Compounds within this class have been studied for their effects on the central nervous system, potentially serving as anxiolytics or sedatives.

Case Study: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, a derivative of this compound was tested against several strains of bacteria and demonstrated significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-isobutylamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. It primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. The compound binds to these receptors, altering their conformation and affecting signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog: tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

Key Differences :

- Backbone Heterocycle : The target compound uses a piperidine ring (6-membered), whereas the analog employs a pyrrolidine ring (5-membered), affecting conformational flexibility and steric interactions.

- Substituents: The target’s 4-position is occupied by an isobutylamide group, while the analog has a hydroxymethyl and 4-methoxyphenyl group.

Table 1: Physicochemical Properties Comparison

Hydrogen-Bonding Patterns and Crystallinity

The amide group in the target compound can act as both a donor (N–H) and acceptor (C=O), enabling robust intermolecular interactions. In contrast, the analog’s hydroxymethyl and methoxyphenyl groups provide weaker hydrogen-bond donors (O–H) and acceptors (methoxy O). Graph set analysis predicts that the target compound may form stronger, directional hydrogen-bonded networks (e.g., C(4) or R₂²(8) motifs), enhancing crystallinity compared to the analog’s less cohesive interactions.

Actividad Biológica

tert-Butyl 4-isobutylamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available research findings, case studies, and physicochemical data to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The structure of tert-Butyl 4-isobutylamidopiperidine-1-carboxylate includes a piperidine ring, which is a common scaffold in drug discovery. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.33 g/mol |

| Purity (HPLC) | >98.0% |

Mechanistic Insights

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, studies on related piperidine derivatives have shown inhibition of enzymes like acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that piperidine derivatives can protect astrocytes from amyloid-beta-induced toxicity. Specifically, compounds showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in mitigating neuroinflammation .

- Metabolic Stability : A comparative study highlighted that replacing the tert-butyl group with other substituents can enhance metabolic stability without significantly compromising biological activity. For example, the introduction of trifluoromethyl groups has been associated with improved pharmacokinetic profiles .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine scaffold can lead to variations in biological activity. This emphasizes the importance of structural optimization in drug design .

In Vitro Studies

In vitro assays have shown that tert-butyl 4-isobutylamidopiperidine-1-carboxylate exhibits moderate protective effects against oxidative stress and inflammation in cellular models. The compound has been noted for its ability to inhibit amyloid aggregation, which is critical in Alzheimer's pathology.

Pharmacological Profiles

Pharmacological evaluations suggest that this compound may possess dual functionality by acting on multiple targets involved in neurodegenerative processes. The inhibition of key enzymes involved in neurotransmitter breakdown could potentially enhance synaptic function.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-isobutylamidopiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher protection) to mitigate inhalation risks .

- Skin Protection : Wear chemical-resistant gloves and full-body protective clothing to prevent dermal exposure. Contaminated clothing should be removed immediately and washed thoroughly .

- Storage : Store in a dry, ventilated area away from heat, ignition sources, and incompatible materials. Use corrosion-resistant containers and maintain temperature stability .

- Emergency Response : For spills, evacuate the area, use inert absorbents, and avoid water jets. For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How is tert-Butyl 4-isobutylamidopiperidine-1-carboxylate typically synthesized?

- Methodological Answer :

- Stepwise Synthesis : (1) Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate. (2) Introduce the isobutylamide moiety at the 4-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) with isobutylamine .

- Critical Steps : Ensure anhydrous conditions during Boc protection to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS to confirm intermediate formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. What analytical techniques are effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and isobutylamide protons (δ ~2.5–3.5 ppm for NH and CH) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (calc. for CHNO: 283.20 g/mol) and detects impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Collect high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, 100 K). Index and integrate reflections using SHELXS .

- Structure Solution : Use direct methods (SHELXD) for phase estimation. For challenging cases (e.g., twinning), apply the TWIN/BASF commands .

- Refinement : Refine atomic coordinates and displacement parameters with SHELXL. Validate hydrogen-bonding networks using CrystalExplorer or Mercury to ensure geometric accuracy .

Q. How do steric effects of the tert-butyl and isobutyl groups influence reactivity?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the piperidine nitrogen, while the isobutylamide’s branched structure limits rotational freedom, affecting conformation-dependent interactions (e.g., enzyme binding) .

- Crystal Packing : Analyze intermolecular interactions via Hirshfeld surfaces. The tert-butyl group often participates in C–H···O contacts, whereas the isobutylamide may form N–H···O hydrogen bonds, influencing solubility and melting points .

Q. How should researchers address discrepancies in toxicity data across safety studies?

- Methodological Answer :

- Data Triangulation : Cross-reference SDS entries (e.g., acute toxicity in vs. ). Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve conflicts .

- Risk Mitigation : Assume worst-case scenarios (e.g., treat as a skin sensitizer if conflicting classifications exist) until further data is available. Document handling protocols in institutional risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.